N-[6-(2-Phenylhydrazinylidene)cyclohex-1-en-1-yl]acetamide
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Overview
Description
N-[6-(2-Phenylhydrazinylidene)cyclohex-1-en-1-yl]acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenylhydrazine moiety linked to a cyclohexene ring, which is further connected to an acetamide group. The presence of these functional groups makes it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
The synthesis of N-[6-(2-Phenylhydrazinylidene)cyclohex-1-en-1-yl]acetamide typically involves the reaction of cyclohexanone with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
N-[6-(2-Phenylhydrazinylidene)cyclohex-1-en-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone moiety.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[6-(2-Phenylhydrazinylidene)cyclohex-1-en-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[6-(2-Phenylhydrazinylidene)cyclohex-1-en-1-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The phenylhydrazine moiety can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-[6-(2-Phenylhydrazinylidene)cyclohex-1-en-1-yl]acetamide can be compared with similar compounds such as:
N-(2-Phenylhydrazinylidene)cyclohexanone: This compound lacks the acetamide group, making it less versatile in certain reactions.
N-(2-Phenylhydrazinylidene)cyclopentanone:
N-(2-Phenylhydrazinylidene)benzamide: The presence of a benzene ring instead of a cyclohexene ring alters its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of stability and reactivity, making it suitable for a wide range of applications .
Properties
CAS No. |
62372-85-4 |
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Molecular Formula |
C14H17N3O |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
N-[6-(phenylhydrazinylidene)cyclohexen-1-yl]acetamide |
InChI |
InChI=1S/C14H17N3O/c1-11(18)15-13-9-5-6-10-14(13)17-16-12-7-3-2-4-8-12/h2-4,7-9,16H,5-6,10H2,1H3,(H,15,18) |
InChI Key |
JYYLZZUDUNOSPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CCCCC1=NNC2=CC=CC=C2 |
Origin of Product |
United States |
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